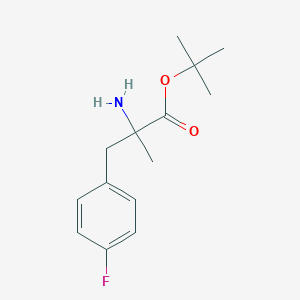![molecular formula C22H28N2O4S B2851406 N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214874-12-0](/img/structure/B2851406.png)
N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylethenyl group, and a sulfonylamino group attached to a butanamide backbone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl and phenylethenyl groups are aromatic, while the sulfonylamino group would introduce polarity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonylamino group could make the compound more polar and potentially more soluble in water .科学的研究の応用
Molecular Electronics Building Blocks
N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide and similar compounds serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for the development of molecular electronics. These simple and readily accessible aryl bromides are used as building blocks for thiol end-capped molecular wires, showcasing their potential in efficient synthetic transformations for electronic applications (Stuhr-Hansen et al., 2005).
Antimitotic Agents
Research on closely related compounds, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives, has shown that these compounds exhibit activity in several biological systems, including their use as antimitotic agents. This indicates the potential biomedical applications of N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide in drug development and therapeutic interventions (Temple & Rener, 1992).
Heterocyclic Synthesis
This compound and its analogues have been utilized in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. Such chemical transformations highlight the role of these compounds in expanding the toolkit for heterocyclic chemistry, enabling the creation of diverse molecules with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).
Matrix Metalloproteinase Inhibitors for PET Imaging
Novel fluorinated derivatives based on the structure of broad-spectrum matrix metalloproteinase inhibitors, which include the sulfonylamino motif found in N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, have been synthesized for potential use in positron emission tomography (PET) imaging of activated matrix metalloproteinases (MMPs) in pathological processes (Wagner et al., 2007).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism studies has also been demonstrated, where compounds related to N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide were used to prepare mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems. This approach supports the full structure characterization of drug metabolites, showcasing the compound's relevance in pharmacological research (Zmijewski et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)21(24-29(26,27)16-14-18-7-5-4-6-8-18)22(25)23-15-13-19-9-11-20(28-3)12-10-19/h4-12,14,16-17,21,24H,13,15H2,1-3H3,(H,23,25)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJZLGLIDUEKM-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)
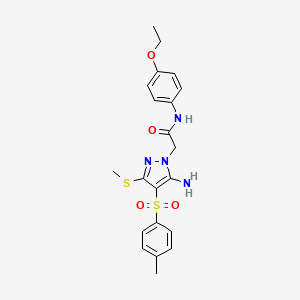
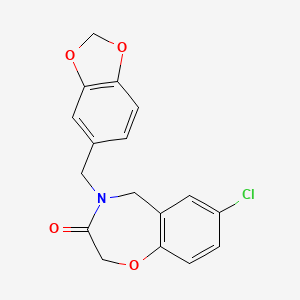
![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)
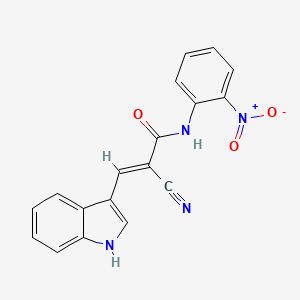
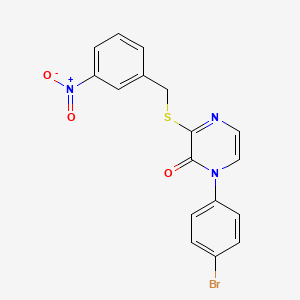
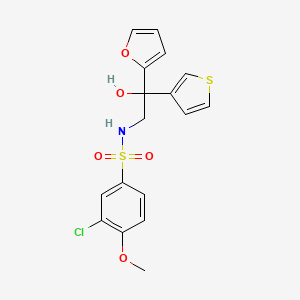

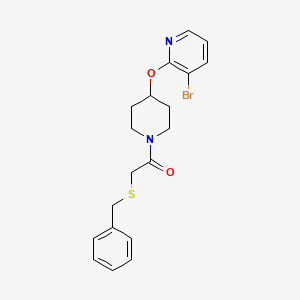
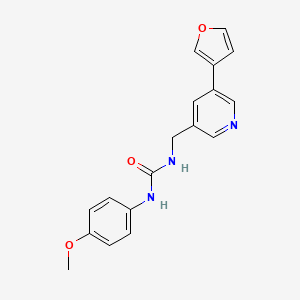
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
